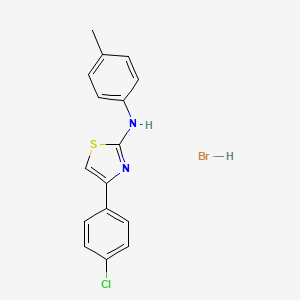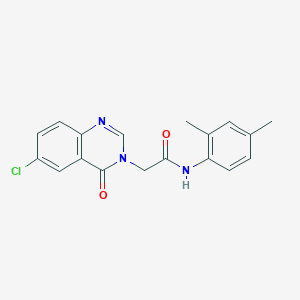![molecular formula C18H19NO4 B11986475 2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione](/img/structure/B11986475.png)
2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes a cyclohexyl ring with two ketone groups, an ethyl chain, and an isoindole dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with β-benzoylacrylic acid under Michael reaction conditions . The reaction is carried out in ethanol in the presence of an alkali catalyst, such as sodium ethoxide, to form the desired adduct . The reaction mixture is then neutralized with acetic acid and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as primary amines (e.g., methylamine, p-toluidine) are used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary products are alcohols.
Substitution: Products include various substituted isoindole derivatives, such as quinoline and pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-4-OXO-4-PHENYLBUTANOIC ACID: This compound shares a similar cyclohexyl ring structure with ketone groups but differs in its side chains and functional groups.
3-ACETYL-2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1-PHENYLPENTANEDIONE-1,4: Another similar compound with a different arrangement of functional groups and side chains.
Uniqueness
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a cyclohexyl ring with an isoindole dione moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for various synthetic applications .
Propiedades
Fórmula molecular |
C18H19NO4 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19NO4/c1-18(2)9-14(20)13(15(21)10-18)7-8-19-16(22)11-5-3-4-6-12(11)17(19)23/h3-6,13H,7-10H2,1-2H3 |
Clave InChI |
QNHSSHQZGOFLSX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986394.png)
![8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11986404.png)
![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986413.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11986415.png)
![Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11986416.png)
![9-Chloro-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986421.png)
![3-tert-butyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986423.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986429.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11986433.png)
![N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11986438.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11986448.png)
![N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11986449.png)


